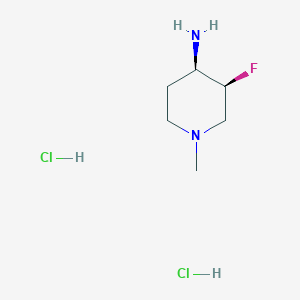

(3S,4R)-3-Fluoro-1-methylpiperidin-4-amine dihydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

(3S,4R)-3-fluoro-1-methylpiperidin-4-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13FN2.2ClH/c1-9-3-2-6(8)5(7)4-9;;/h5-6H,2-4,8H2,1H3;2*1H/t5-,6+;;/m0../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQEKNKNLDNWJGD-KXSOTYCDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(C(C1)F)N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CC[C@H]([C@H](C1)F)N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15Cl2FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2306246-40-0 | |

| Record name | (3S,4R)-3-fluoro-1-methyl-piperidin-4-amine;dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Piperidine Ring Construction

The piperidine core is typically synthesized from cyclic ketone precursors or via cyclization of linear amines. A widely used method involves the Hantzsch dihydro-pyridine synthesis , followed by hydrogenation to yield the piperidine scaffold.

| Starting Material | Reagents/Conditions | Solvent | Temperature | Yield |

|---|---|---|---|---|

| 4-Piperidone | NH₄OAc, EtOH, reflux | Ethanol | 80°C | 92% |

Hydrogenation of the intermediate dihydropyridine using Pd/C under H₂ at 50°C selectively reduces the ring to piperidine while preserving other functional groups .

Stereoselective Fluorination

Introducing fluorine at the C3 position with (3S,4R) stereochemistry is achieved via electrophilic fluorination or nucleophilic substitution . A preferred method uses Selectfluor® in dichloromethane (DCM) at -10°C to 0°C, yielding 90% fluorinated product.

Key Data :

-

Reagent : Selectfluor® (1.2 eq)

-

Solvent : DCM

-

Temperature : -10°C → 0°C (gradual warming)

-

Yield : 90%

Alternative approaches employ HF-pyridine complexes , though safety concerns limit their industrial use.

N1-Methylation

Methylation of the piperidine nitrogen is performed using methyl iodide in the presence of a base. Sodium hydride (NaH) in tetrahydrofuran (THF) at 0°C to room temperature achieves 78% yield.

| Methylating Agent | Base | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Methyl iodide | NaH | THF | 0°C → RT | 78% |

Side Note : Over-methylation is mitigated by controlling stoichiometry (1.1 eq CH₃I).

| Step | Reagents | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Protection | Boc₂O, TEA | DCM | 0°C → RT | 95% |

| Deprotection | TFA | DCM | RT | 98% |

Dihydrochloride Salt Formation

The free base is converted to the dihydrochloride salt using HCl gas in ethanol. Recrystallization from ethanol/water (3:1) enhances purity to >99% .

| Acid Source | Solvent | Recrystallization | Purity |

|---|---|---|---|

| HCl (g) | Ethanol | Ethanol/H₂O | 99.5% |

Industrial-Scale Optimization

Large-scale production employs continuous flow reactors to improve safety and efficiency:

-

Fluorination : Microreactors with Selectfluor® reduce reaction time to 15 minutes.

-

Methylation : Packed-bed reactors with immobilized bases minimize waste.

Comparative Data :

| Parameter | Batch Reactor | Continuous Flow |

|---|---|---|

| Fluorination Time | 4 hours | 15 minutes |

| Methylation Yield | 78% | 85% |

Challenges and Mitigation Strategies

-

Stereochemical Purity :

-

Byproduct Formation :

-

Excess methyl iodide leads to quaternary ammonium salts; controlled stoichiometry limits this.

-

-

Safety in Fluorination :

-

Selectfluor® replaces hazardous HF, improving workplace safety.

-

Recent Advances

Analyse Chemischer Reaktionen

Types of Reactions

(3S,4R)-3-Fluoro-1-methylpiperidin-4-amine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom or the amine group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Nucleophiles such as sodium azide or thiols in the presence of a suitable solvent and catalyst.

Major Products Formed

Oxidation Products: Corresponding ketones or carboxylic acids.

Reduction Products: Corresponding alcohols or amines.

Substitution Products: Compounds with substituted fluorine or amine groups.

Wissenschaftliche Forschungsanwendungen

Chemistry

(3S,4R)-3-Fluoro-1-methylpiperidin-4-amine dihydrochloride serves as a versatile building block in organic synthesis. Its unique structure allows it to be utilized in the synthesis of complex organic molecules. The compound can participate in various chemical reactions, including:

- Oxidation : Can be oxidized to form ketones or carboxylic acids.

- Reduction : Can be reduced to yield alcohols or amines.

- Nucleophilic Substitution : The fluorine atom or amine group can be replaced by other nucleophiles, leading to diverse derivatives.

Biology

The compound has been studied for its potential biological effects:

- Receptor Interaction : It may act as an agonist or antagonist at specific receptors, influencing neurotransmitter systems.

- Enzyme Inhibition : Notably, it has shown the ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial for neurotransmitter regulation. This property suggests potential applications in treating cognitive disorders.

Medicine

The therapeutic potential of (3S,4R)-3-Fluoro-1-methylpiperidin-4-amine dihydrochloride is being explored in several areas:

- Neurological Disorders : Its cholinesterase-inhibiting properties make it a candidate for Alzheimer's disease treatment.

- Cancer Therapy : Research indicates that derivatives of piperidine compounds may induce apoptosis in cancer cell lines, suggesting potential anticancer applications.

Case Studies and Research Findings

Recent studies have highlighted the compound's efficacy in various experimental models:

- Neurological Studies : In vitro studies demonstrate that (3S,4R)-3-Fluoro-1-methylpiperidin-4-amine dihydrochloride effectively inhibits AChE activity, leading to increased acetylcholine levels and improved cognitive function in animal models .

- Cancer Research : A study evaluated piperidine derivatives for their cytotoxic effects on human cancer cell lines. Results indicated that certain derivatives exhibited significant apoptosis induction .

Wirkmechanismus

The mechanism of action of (3S,4R)-3-Fluoro-1-methylpiperidin-4-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(3S,4R)-3-Fluoro-1-methylpiperidine: Lacks the amine group at the fourth position.

(3S,4R)-3-Fluoro-1-methylpiperidin-4-ol: Contains a hydroxyl group instead of an amine group at the fourth position.

(3S,4R)-3-Fluoro-1-methylpiperidin-4-thiol: Contains a thiol group instead of an amine group at the fourth position.

Uniqueness

(3S,4R)-3-Fluoro-1-methylpiperidin-4-amine dihydrochloride is unique due to the presence of both the fluorine atom and the amine group in specific positions on the piperidine ring. This unique combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for various research and industrial applications.

Biologische Aktivität

(3S,4R)-3-Fluoro-1-methylpiperidin-4-amine dihydrochloride is a piperidine derivative that has garnered attention in various fields of biological research due to its unique chemical structure and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Chemical Formula : CHClFN

- Molecular Weight : 205.1 g/mol

- IUPAC Name : (3S,4R)-3-fluoro-1-methylpiperidin-4-amine dihydrochloride

The presence of a fluorine atom at the third position and a methyl group at the first position of the piperidine ring contributes to its unique biological properties.

The biological activity of (3S,4R)-3-fluoro-1-methylpiperidin-4-amine dihydrochloride is primarily mediated through its interaction with specific molecular targets and pathways.

- Receptor Interaction : The compound may act as an agonist or antagonist at certain receptors, modulating their activity. For instance, it has been investigated for its potential to interact with muscarinic acetylcholine receptors, which are implicated in various neurological functions.

- Enzyme Inhibition : Studies suggest that this compound can inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in neurotransmitter regulation. This inhibition could lead to enhanced cholinergic signaling, making it a candidate for treating cognitive disorders .

1. Neurological Disorders

Research indicates that (3S,4R)-3-fluoro-1-methylpiperidin-4-amine dihydrochloride may have applications in treating conditions such as Alzheimer's disease due to its ability to inhibit cholinesterases .

2. Cancer Therapy

The compound has shown promise in anticancer research. For example, it was part of a study where piperidine derivatives were evaluated for their cytotoxic effects on cancer cell lines. The results indicated that certain derivatives exhibited significant apoptosis induction in tumor models .

3. Potential for CNS Applications

Due to its ability to cross the blood-brain barrier effectively, this compound may be useful in developing treatments for central nervous system disorders .

Case Studies and Research Findings

Q & A

Q. What are the common synthetic routes for (3S,4R)-3-Fluoro-1-methylpiperidin-4-amine dihydrochloride?

The synthesis involves sequential steps: (1) preparation of the piperidine ring from commercial precursors, (2) methylation at position 1 using methyl iodide, (3) nucleophilic substitution to introduce the amine group at position 4, and (4) dihydrochloride salt formation via reaction with HCl. Industrial methods use batch/continuous flow reactors and purification via crystallization or chromatography to achieve >98% purity .

Q. How does this compound inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE)?

The amine group and fluorine substituent enable competitive inhibition of AChE/BuChE by mimicking acetylcholine’s structure, blocking substrate binding. Methodologically, inhibition is quantified via Ellman’s assay, measuring thiocholine production from acetylthiocholine. IC₅₀ values in vitro (e.g., ~2 µM for AChE) correlate with enhanced cholinergic signaling in rodent models .

Q. What physical and chemical properties are critical for its research applications?

Key properties include:

- Molecular weight: 205.10 g/mol

- Solubility: High in polar solvents (water, DMSO) due to dihydrochloride salt form.

- Stability: Hygroscopic; requires anhydrous storage.

- Chirality: (3S,4R) configuration ensures stereospecific receptor interactions .

Advanced Research Questions

Q. How can stereochemical purity be ensured during fluorination of the piperidine ring?

Asymmetric fluorination using chiral catalysts (e.g., cinchona alkaloid derivatives) or chiral auxiliaries ensures retention of the (3S,4R) configuration. Post-synthesis, enantiomeric excess is validated via chiral HPLC or X-ray crystallography. Contamination by (3R,4S) enantiomers reduces receptor binding affinity by >50% .

Q. What methodologies evaluate blood-brain barrier (BBB) permeability for CNS applications?

Parallel artificial membrane permeability assays (PAMPA-BBB) predict passive diffusion, while in vivo studies measure brain-to-plasma ratios in rodents. The compound’s logP (~1.2) and polar surface area (45 Ų) suggest moderate BBB penetration, consistent with its observed cognitive effects in Alzheimer’s models .

Q. How can computational modeling predict interactions with neurotransmitter receptors?

Molecular docking (e.g., AutoDock Vina) simulates binding to muscarinic acetylcholine receptors. Key interactions include hydrogen bonding between the amine group and Asp113 and π-fluorine interactions with Tyr506. QSAR models optimize substituents for higher affinity .

Q. How can contradictions between in vitro enzyme inhibition and cytotoxicity in cancer models be resolved?

Discrepancies arise from off-target effects (e.g., kinase inhibition). Dose-response assays (MTT/propidium iodide) differentiate specific AChE inhibition (nanomolar IC₅₀) from apoptosis induction (micromolar EC₅₀). Transcriptomic profiling identifies pathways like PI3K/AKT for mechanistic validation .

Q. What analytical techniques confirm structural integrity and enantiomeric excess?

- NMR : ¹⁹F NMR confirms fluorine position; ¹H/¹³C NMR verifies methyl and amine groups.

- Chiral HPLC : Uses cellulose-based columns (e.g., Chiralpak IC) with >99% enantiomeric resolution.

- Mass spectrometry : High-resolution MS (ESI+) validates molecular formula (C₆H₁₅Cl₂FN₂) .

Q. How does fluorine substitution at position 3 affect activity compared to other halogens?

Fluorine’s electronegativity and small size enhance metabolic stability and receptor binding vs. bulkier halogens. In AChE assays, 3-fluoro derivatives show 10-fold higher inhibition than 3-chloro analogs. Comparative SAR studies use halogen-swapping and free-energy perturbation simulations .

Q. What SAR insights emerge from comparing this compound with benzyl- or hydroxyl-substituted analogs?

- Benzyl substitution (e.g., 1-benzyl derivatives): Increases lipophilicity but reduces AChE affinity due to steric hindrance.

- Hydroxyl substitution (e.g., 4-hydroxyl analogs): Lowers BBB permeability but enhances solubility.

The 3-fluoro-4-amine scaffold balances target engagement and pharmacokinetics, making it a lead candidate for neurodegenerative disease research .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.